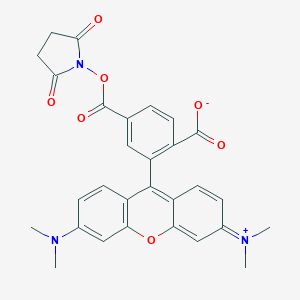
6-TAMRA-SE
Cat. No. B559606
Key on ui cas rn:
150810-69-8
M. Wt: 527.5 g/mol
InChI Key: PAOQTZWNYMMSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897737B2
Procedure details


A solution of 6-TAMRA-SE (0.75 mg, 1.4 μmol) in anhydrous DMSO (30 μL) was added to a solution of triphosphate dC.10 (1.6 μmol) in Na2CO3/NaHCO3 buffer (0.1 M, pH 9.2; 0.3 mL) and incubated at room temperature for 30 minutes. The reaction was purified with reverse-phase HPLC using a Perkin Elmer OD-300 C18 column (4.6×250 mm) to yield the 6-TAMRA labeled triphosphate WW2p080. Mobile phase: A, 100 mM triethylammonium acetate (TEAA) in water (pH 7.0); B, 100 mM TEAA in water/CH3CN (30:70). HPLC purification was achieved a linear gradient of 5-50% B for 40 minutes and then 50-90% B for 10 minutes. The concentration of WW2p080 was estimated by adsorption spectroscopy using the extinction coefficient of the 6-TAMRA dye (i.e., 65,000 at 555 nm).

Name
triphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]2[C:10]([C:21]3[CH:26]=[C:25]([C:27]([O:29]N4C(=O)CCC4=O)=[O:28])[CH:24]=[CH:23][C:22]=3[C:37]([O-:39])=[O:38])=[C:11]3[C:19]([O:20][C:6]=2[CH:5]=1)=[CH:18][C:14](=[N+:15]([CH3:17])[CH3:16])[CH:13]=[CH:12]3)[CH3:3].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)(=O)[O-]>CS(C)=O.C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>[CH3:17][N:15]([C:14]1[CH:13]=[CH:12][C:11]2[C:10]([C:21]3[CH:26]=[C:25]([C:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:22]=3[C:37]([OH:39])=[O:38])=[C:7]3[C:6]([O:20][C:19]=2[CH:18]=1)=[CH:5][C:4](=[N+:2]([CH3:1])[CH3:3])[CH:9]=[CH:8]3)[CH3:16] |f:3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
|
|
Name
|
triphosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
30 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was purified with reverse-phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

